3-m-Tolyl-1,5-naphthyridine
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Overview
Description
3-m-Tolyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms. The presence of the 3-m-tolyl group adds a methyl-substituted phenyl ring to the naphthyridine core, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-m-tolyl-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another approach involves the Suzuki cross-coupling reaction, where 3-bromo-1,5-naphthyridine reacts with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-m-Tolyl-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the naphthyridine core to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.
Scientific Research Applications
3-m-Tolyl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-m-tolyl-1,5-naphthyridine involves its interaction with specific molecular targets. For instance, it can act as a ribosome inhibitor, enhancing tRNA footprinting at the decoding site of 16S rRNA . This interaction disrupts protein synthesis, leading to its antimicrobial effects. The compound may also interact with other cellular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without the 3-m-tolyl group.
3-Phenyl-1,5-naphthyridine: Similar structure but with a phenyl group instead of a methyl-substituted phenyl group.
2-Methyl-1,5-naphthyridine: A methyl group at the 2-position instead of the 3-m-tolyl group.
Uniqueness
3-m-Tolyl-1,5-naphthyridine is unique due to the presence of the 3-m-tolyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12N2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1,5-naphthyridine |
InChI |
InChI=1S/C15H12N2/c1-11-4-2-5-12(8-11)13-9-15-14(17-10-13)6-3-7-16-15/h2-10H,1H3 |
InChI Key |
OICHXALTVOUDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=CC=N3)N=C2 |
Origin of Product |
United States |
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